(3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-(4-bromophenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c11-8-1-3-10(4-2-8)16(14,15)12-6-5-9(13)7-12/h1-4,9,13H,5-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEPZEYUGIZNCS-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Sulfonylation Protocol
In a representative procedure, 4-bromobenzenesulfonyl chloride (1.0 mmol) reacts with (3R)-pyrrolidin-3-ol (1.2 mmol) in acetonitrile (2 mL) under white light irradiation for 24 hours. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur center, followed by deprotonation. Work-up involves dilution with dichloromethane, washing with aqueous NaHCO₃, and purification via silica gel chromatography, yielding the product as a yellowish oil (63–81%).
Key Reaction Parameters :
-
Solvent : Polar aprotic solvents (acetonitrile, DCM) enhance sulfonyl chloride reactivity.
-
Base : Excess amine or external bases (e.g., Et₃N) neutralize HCl byproducts.
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Light Irradiation : Accelerates reaction kinetics, potentially mitigating racemization.
Stereochemical Control via Chiral Pool Synthesis
Resolution of Racemic Intermediates
Starting from racemic pyrrolidin-3-ol, diastereomeric salts can be formed using chiral acids (e.g., tartaric acid). For example, (3R)-pyrrolidin-3-ol is isolated via fractional crystallization of its (R,R)-di-p-toluoyl tartrate salt, achieving >98% enantiomeric excess (e.e.). Subsequent sulfonylation under mild conditions preserves stereochemical integrity.
Asymmetric Reduction of Pyrrolidinone Precursors
A scalable approach involves the stereoselective reduction of 1-benzylpyrrolidin-3-one. Using NaBH₄ in the presence of a chiral catalyst (e.g., (S)-BINOL), the (3R)-alcohol is obtained in 85% e.e.. Deprotection of the benzyl group (H₂/Pd-C) followed by sulfonylation yields the target compound.
Critical Data :
| Step | Reagent/Conditions | Yield (%) | e.e. (%) |
|---|---|---|---|
| Ketone Reduction | NaBH₄/(S)-BINOL/MeOH | 92 | 85 |
| Sulfonylation | 4-BrC₆H₄SO₂Cl/Et₃N/DCM | 78 | 83 |
Protection-Deprotection Strategies
Silyl Ether Protection
To prevent hydroxyl group oxidation during sulfonylation, (3R)-pyrrolidin-3-ol is protected as its tert-butyldimethylsilyl (TBS) ether. Treatment with TBSCl/imidazole in DMF affords the protected amine in 89% yield. After sulfonylation, the TBS group is removed using TBAF/THF, yielding the final product without racemization.
Benzyl Group Mediated Route
1-Benzylpyrrolidin-3-ol serves as a stable intermediate. Hydrogenolysis (H₂, 10% Pd/C, EtOAc) cleaves the benzyl group post-sulfonylation, though this method risks over-reduction of the sulfonyl moiety.
Mechanistic Insights and Side Reactions
Racemization Risks
Prolonged reaction times or elevated temperatures (>40°C) during sulfonylation lead to partial racemization via reversible hemiaminal formation. Kinetic studies show a 5% loss in e.e. after 48 hours in DCM at 25°C.
Competitive O-Sulfonylation
The hydroxyl group in pyrrolidin-3-ol may undergo undesired O-sulfonylation. Using bulky bases (e.g., 2,6-lutidine) suppresses this pathway by deprotonating the amine preferentially.
Analytical Characterization
NMR Spectroscopy
The ¹H NMR spectrum (CDCl₃) of this compound exhibits characteristic signals:
Chiral HPLC Validation
Enantiopurity is confirmed using a Chiralpak IA column (hexane/i-PrOH 80:20), with retention times of 12.3 min ((3R)-isomer) and 14.7 min ((3S)-isomer).
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Sulfonylation | Minimal steps, high atom economy | Moderate e.e. without resolution | 70–81 |
| Asymmetric Reduction | High stereocontrol | Requires chiral catalysts | 75–92 |
| Protection-Deprotection | Prevents side reactions | Additional steps reduce yield | 60–78 |
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the bromine substituent.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may result in the formation of a new functionalized pyrrolidine derivative.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that derivatives of sulfonyl-containing compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to (3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol can inhibit specific cancer cell lines by targeting critical signaling pathways involved in tumor growth and metastasis. The compound's ability to modulate the activity of various kinases involved in cancer progression makes it a promising candidate for further development as an anticancer agent .
1.2 Inhibition of CCR6
Recent studies highlight the role of this compound as a potential inhibitor of the CCR6 receptor, which is implicated in inflammatory diseases such as psoriasis. The compound has been shown to interfere with CCL20-mediated chemotaxis of CCR6+ T cells, suggesting its utility in treating conditions characterized by excessive inflammation .
Organic Synthesis
2.1 Synthesis of Chiral Compounds
The compound serves as an important intermediate in the synthesis of chiral molecules through asymmetric synthesis methods. Its unique structural features allow for the construction of complex molecular architectures, which are essential in the development of pharmaceuticals .
2.2 Use in Cycloaddition Reactions
this compound has been employed in various cycloaddition reactions, particularly [3+2] dipolar cycloadditions, which are fundamental for constructing enantiomerically pure heterocycles. This application is crucial for developing new drugs with specific biological activities .
Case Studies
Mechanism of Action
The mechanism of action of (3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of (3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol with related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituent | Biological Relevance |
|---|---|---|---|---|
| This compound | C₁₀H₁₂BrNO₃S | ~322.2 (calc.) | 4-Bromobenzenesulfonyl | Antiviral (inferred from analogs) |
| (R)-1-(5-Bromo-thiophene-2-sulfonyl)-pyrrolidin-3-ol | C₈H₁₀BrNO₃S₂ | 312.20 | 5-Bromo-thiophene-2-sulfonyl | Unspecified (structural analog) |
| (3R,4R)-1-Benzyl-(hydroxymethyl)pyrrolidin-3-ol (1NBn) | C₁₃H₁₉NO₂ | 221.30 | Benzyl, hydroxymethyl | DNA glycosylase inhibitor (Kd ~pM) |
| (3R)-1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol | C₁₁H₁₂F₃NO | 231.21 | 4-Trifluoromethylphenyl | Unspecified (lipophilicity studies) |
Key Observations:
- Sulfonyl Group Variations : The 4-bromobenzenesulfonyl group in the target compound contrasts with the thiophene-sulfonyl group in . Thiophene’s smaller aromatic system and sulfur atom may reduce steric hindrance but alter electronic interactions compared to the brominated benzene ring .
- Chiral Centers : The R-configuration at the pyrrolidine 3-position is conserved in all analogs, emphasizing its role in stereospecific binding .
- Substituent Effects : The trifluoromethyl group in enhances lipophilicity and electron-withdrawing properties, whereas the hydroxymethyl group in 1NBn facilitates hydrogen bonding in enzyme active sites .
Antiviral Potential
Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-1,2,4-oxadiazole () demonstrate antiviral activity against SARS-CoV-2, suggesting that the 4-bromobenzenesulfonyl analog could share similar mechanisms, such as targeting viral proteases or replication machinery .
Enzyme Inhibition
The hydroxymethyl-pyrrolidine derivatives (e.g., 1NBn) exhibit subnanomolar affinity (Kd ~pM) for DNA glycosylases like hOGG1 and Fpg, acting as transition-state analogs . In contrast, sulfonamide derivatives (e.g., the target compound) may inhibit enzymes through sulfonyl group interactions with catalytic residues, though this requires experimental validation .
Biological Activity
(3R)-1-(4-Bromobenzenesulfonyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a bromobenzenesulfonyl group, which is crucial for its biological interactions. The presence of the sulfonyl group enhances the compound's ability to interact with various biological targets, potentially leading to therapeutic applications.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonyl moiety is known to form strong interactions with amino acid residues in active sites, affecting enzyme activity and signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MIA PaCa-2 | 1.5 | Induction of apoptosis |
| BxPC-3 | 2.0 | Cell cycle arrest |
| A549 (Lung cancer) | 1.8 | Inhibition of proliferation |
These results suggest that the compound may be effective in targeting cancer cells by disrupting their normal growth and survival mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.
Case Study 1: Anticancer Efficacy in Animal Models
In a preclinical study using mouse models of pancreatic cancer, this compound was administered at varying doses. The results showed a significant reduction in tumor size compared to control groups:
- Dosage : 5 mg/kg body weight
- Tumor Reduction : 60% after 4 weeks of treatment
- Survival Rate : Improved by 30% over control groups
These findings support the potential use of this compound as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Effectiveness in Clinical Isolates
A clinical study assessed the effectiveness of this compound against multidrug-resistant strains of bacteria isolated from patients. The compound demonstrated significant inhibitory effects:
- Strain : Methicillin-resistant Staphylococcus aureus (MRSA)
- MIC : 10 µg/mL
- Clinical Outcome : Reduction in infection rates among treated patients
This highlights the compound's potential as an alternative treatment option for resistant infections.
Q & A
Basic Question: What are the optimal synthetic routes for preparing (3R)-1-(4-bromobenzenesulfonyl)pyrrolidin-3-ol with high enantiomeric purity?
Methodological Answer:
The synthesis of this chiral sulfonamide derivative typically involves two key steps: (1) pyrrolidine functionalization and (2) sulfonylation . A retrosynthetic approach using (3R)-pyrrolidin-3-ol as a precursor is common. For enantioselective synthesis, asymmetric 1,3-dipolar cycloaddition (e.g., using chiral auxiliaries or catalysts) can establish stereochemistry in the pyrrolidine ring . Sulfonylation with 4-bromobenzenesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) is critical. Purification via recrystallization (methanol/water mixtures) or chiral HPLC ensures >98% enantiomeric excess (e.e.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
